Selective BRD4 L94V Degradation
XY-06-007 exhibits high selectivity for the engineered BRD4BD1 L94V mutant over wild-type BRD4. This selectivity is achieved through steric complementarity between the (+)-JQ1-derived 'bump' ligand and the engineered L94V cavity, with the L94V mutation removing a steric clash present with wild-type BRD4 [1]. While the publication reports a DC50 (6 h) of 10 nM against BRD4BD1 L94V, no degradation of wild-type BRD4 is observed [1] . In contrast, conventional BRD4 degraders such as dBET6 (IC50 = 14 nM) and MZ1 (DC50 ≈ 5-50 nM depending on cell line) potently degrade endogenous wild-type BRD4 indiscriminately [2]. The comparator dBET1 achieves a DC50 of ~430 nM against wild-type BRD4 but exhibits no activity against the L94V mutant [1].
| Evidence Dimension | Target protein degradation potency and selectivity |
|---|---|
| Target Compound Data | BRD4BD1 L94V: DC50 (6 h) = 10 nM; Wild-type BRD4: no degradation detected |
| Comparator Or Baseline | dBET1: BRD4BD1 L94V = no activity; Wild-type BRD4 = DC50 ~430 nM. dBET6: Wild-type BRD4 IC50 = 14 nM |
| Quantified Difference | >430-fold selectivity for L94V mutant over wild-type; dBET1 shows the inverse selectivity |
| Conditions | HEK293T cells expressing BRD4BD1 L94V fusion protein; 6 h treatment; Western blot quantification |
Why This Matters
This engineered selectivity ensures that phenotypic effects in BRD4BD1 L94V-tagged systems are attributable solely to depletion of the tagged protein of interest, not confounding depletion of endogenous wild-type BRD4.
- [1] Nowak RP, et al. Structure-Guided Design of a 'Bump-and-Hole' Bromodomain-Based Degradation Tag. J Med Chem. 2021;64(15):11637-11650. View Source
- [2] Winter GE, et al. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. 2015;348(6241):1376-1381. View Source
